2-Iodo-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula CHINO. This compound is characterized by an iodine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in both synthetic and medicinal chemistry.
The biological activity of 2-Iodo-5-methoxypyrimidine is notable due to its potential interactions with nucleic acids and proteins. The presence of the iodine atom can facilitate the formation of reactive intermediates, which may inhibit enzymes or modify DNA. Additionally, the methoxy group enhances lipophilicity, improving cellular membrane permeability and allowing for better access to intracellular targets.
The synthesis of 2-Iodo-5-methoxypyrimidine typically involves the iodination of 5-methoxypyrimidine. A common method includes reacting 5-methoxypyrimidine with iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite in organic solvents such as acetonitrile or dichloromethane. The reaction is generally performed at room temperature or slightly elevated temperatures to optimize yield and purity .
For industrial applications, similar synthetic routes are employed but scaled up for higher yields. Continuous flow reactors and automated systems are often used to ensure consistency and efficiency in production.
2-Iodo-5-methoxypyrimidine has several applications in:
Interaction studies have indicated that 2-Iodo-5-methoxypyrimidine can affect enzyme activity and nucleic acid interactions. Its unique electronic properties due to the combination of the iodine atom and methoxy group create opportunities for selective interactions within biological systems. Research continues to explore its role in catalysis and its mechanisms of action within biological contexts .
Several compounds share structural similarities with 2-Iodo-5-methoxypyrimidine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Iodo-2-methoxypyrimidine | Iodine at the fifth position, methoxy at the second | Inverted positions of functional groups |
| 2-Iodo-4-methoxypyrimidine | Methoxy group at the fourth position | Different electronic effects due to methoxy position |
| 2-Iodo-5-methylpyrimidine | Methyl group instead of methoxy | Variation in sterics and electronic effects |
The unique positioning of the iodine and methoxy groups in 2-Iodo-5-methoxypyrimidine significantly influences its reactivity and biological activity compared to similar compounds. The combination of an electron-withdrawing iodine atom and an electron-donating methoxy group creates a distinctive electronic environment, enhancing its utility in various synthetic and research applications .
Pyrimidine chemistry traces its roots to 19th-century work on barbituric acid, but the specific synthesis of 2-iodo-5-methoxypyrimidine gained prominence in the late 20th century alongside advances in halogenation techniques. Early methods involved direct iodination of 5-methoxypyrimidine using iodine and oxidizing agents, though regioselectivity challenges limited yields. The 2003 patent EP1411048A1 marked a turning point, detailing efficient halogen exchange reactions using 2-chloropyrimidine precursors with sodium iodide, enabling scalable production.
As a diazine derivative, 2-iodo-5-methoxypyrimidine exemplifies the reactivity of π-deficient heterocycles. The electron-withdrawing iodine atom at C2 enhances electrophilicity, while the methoxy group at C5 modulates electron density through resonance effects. This duality facilitates participation in Suzuki-Miyaura couplings, Ullmann reactions, and nucleophilic aromatic substitutions, making it a versatile synthon for complex molecules.
Pyrimidine derivatives are foundational in biological systems (e.g., DNA nucleobases) and synthetic applications. Key structural analogs include:
| Compound | Substituents | Applications |
|---|---|---|
| Cytosine | NH₂ at C4, O at C2 | Nucleic acid synthesis |
| 5-Fluorouracil | F at C5 | Anticancer agent |
| 2-Iodo-5-methoxypyrimidine | I at C2, OCH₃ at C5 | Cross-coupling intermediates |
This compound’s iodinated structure distinguishes it from simpler pyrimidines, enabling metal-catalyzed bond formations inaccessible to chloro or bromo analogs.
Academic research focuses on three areas:
2-Iodo-5-methoxypyrimidine is a halogenated pyrimidine derivative characterized by the presence of an iodine atom at position 2 and a methoxy group at position 5 of the pyrimidine ring [1]. The compound belongs to the pyrimidine family, which consists of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 [29]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-iodo-5-methoxypyrimidine [1].
The molecular formula of 2-iodo-5-methoxypyrimidine is C₅H₅IN₂O, with a calculated molecular weight of 236.01 grams per mole [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is COC1=CN=C(N=C1)I, which reflects the substitution pattern on the pyrimidine ring [1]. The compound exhibits the characteristic pyrimidine ring architecture with specific substitution at positions 2 and 5, where the iodine atom introduces significant steric bulk and electronic effects, while the methoxy group contributes electron-donating properties [1].
The structural framework consists of a planar six-membered aromatic ring with two nitrogen atoms providing the heterocyclic character typical of pyrimidine derivatives [29]. The International Chemical Identifier string for this compound is InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3, providing a unique structural identifier [1]. The positioning of substituents creates a distinctive electronic environment that influences both the physical properties and chemical reactivity of the molecule [1].
The electronic configuration of 2-iodo-5-methoxypyrimidine reflects the interplay between the electron-donating methoxy group and the electron-withdrawing iodine substituent [29] [32]. The pyrimidine ring system exhibits aromatic character with six π-electrons distributed across the conjugated system, following the Hückel 4n+2 rule for aromaticity [30]. The nitrogen atoms in the ring contribute to the electron distribution through their sp² hybridization, with lone pairs oriented perpendicular to the ring plane [30].
The methoxy group at position 5 acts as an electron-donating substituent through resonance effects, where the oxygen lone pairs can delocalize into the aromatic system [32] [36]. This resonance donation increases electron density within the ring, particularly at positions ortho and para to the methoxy group [32]. However, the methoxy group also exhibits inductive electron-withdrawal due to the electronegativity of oxygen, creating a complex electronic environment where resonance effects typically dominate over inductive effects [32] [36].
The iodine atom at position 2 introduces significant electronic perturbation through both inductive and resonance effects [33]. As a heavy halogen, iodine exhibits strong electron-withdrawing properties through inductive effects while also participating in resonance through its p-orbitals [33]. The presence of iodine enhances the electrophilic character of the pyrimidine ring, facilitating nucleophilic substitution reactions at this position [33]. The combination of electron-donating methoxy and electron-withdrawing iodine creates an asymmetric electronic distribution that influences the compound's reactivity pattern and spectroscopic properties [1].
2-Iodo-5-methoxypyrimidine exhibits limited stereochemical complexity due to its planar aromatic structure [29]. The pyrimidine ring maintains planarity through sp² hybridization of all ring atoms, with substituents positioned in the plane of the ring system [29]. The methoxy group adopts a conformation that optimizes orbital overlap for resonance interactions with the aromatic system [32].
Tautomeric equilibria in pyrimidine derivatives typically involve proton transfer between nitrogen atoms or between nitrogen and oxygen-containing substituents [27] [29]. However, 2-iodo-5-methoxypyrimidine shows limited tautomeric behavior due to the absence of readily exchangeable protons on the heterocyclic nitrogens [29]. The methoxy group remains stable in its ether form under normal conditions, preventing tautomeric interconversion to hydroxyl forms [29].
The compound exists predominantly in a single tautomeric form under standard conditions, with the pyrimidine ring maintaining its aromatic character [29]. The electronic effects of the iodine and methoxy substituents stabilize the observed tautomer through resonance interactions [1]. Any potential tautomeric forms would require significant energy input to disrupt the aromatic stabilization of the pyrimidine ring system [29].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-iodo-5-methoxypyrimidine through analysis of proton and carbon-13 chemical shifts [14]. The compound exhibits characteristic chemical shift patterns consistent with substituted pyrimidine derivatives [14]. In proton Nuclear Magnetic Resonance spectra, the aromatic protons appear in the downfield region between 8.0 and 9.0 parts per million, reflecting the deshielding effects of the aromatic system and electronegative substituents [14].
The methoxy group protons typically appear as a singlet around 3.8-4.0 parts per million, characteristic of methyl groups attached to oxygen in aromatic systems [14]. The chemical shift of these protons is influenced by the electronic environment created by the pyrimidine ring and neighboring substituents [14]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment, with aromatic carbons appearing between 120-160 parts per million [14].
The carbon bearing the iodine substituent exhibits characteristic downfield shifts due to the heavy atom effect and electronic deshielding [14]. Integration patterns and multiplicity in proton Nuclear Magnetic Resonance confirm the substitution pattern, with the absence of coupling between non-adjacent aromatic protons supporting the proposed structure [14]. Two-dimensional Nuclear Magnetic Resonance techniques can provide additional confirmation of connectivity and spatial relationships within the molecule [14].
Infrared spectroscopy of 2-iodo-5-methoxypyrimidine reveals characteristic absorption bands corresponding to specific functional groups and bonding patterns [11] [15]. The aromatic carbon-carbon stretching vibrations appear in the region of 1500-1600 wavenumbers, typical of pyrimidine ring systems [15]. The carbon-nitrogen stretching modes of the pyrimidine ring contribute to absorptions in the 1300-1500 wavenumber range [15].
The methoxy group exhibits characteristic absorption patterns, with carbon-oxygen stretching appearing around 1000-1200 wavenumbers and methyl carbon-hydrogen stretching in the 2800-3000 wavenumber region [15]. The aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers, distinguishable from aliphatic stretching modes [15]. The presence of the iodine substituent influences the fingerprint region below 1500 wavenumbers through changes in the vibrational modes of the aromatic ring [15].
Mass spectrometry of 2-iodo-5-methoxypyrimidine provides molecular weight confirmation and fragmentation pattern analysis [10] [12]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the calculated molecular weight of the compound [10]. The presence of iodine creates characteristic isotope patterns due to the monoisotopic nature of iodine-127 [10].
Fragmentation patterns in electron ionization mass spectrometry reveal loss of the methoxy group (31 mass units) and iodine atom (127 mass units) as common fragmentation pathways [10]. High-resolution mass spectrometry provides accurate mass determination with precision sufficient to confirm the molecular formula [12]. Electrospray ionization techniques enable analysis of protonated molecular ions and adduct formation [10].
Ultraviolet-Visible spectroscopy of 2-iodo-5-methoxypyrimidine reveals electronic transitions characteristic of aromatic heterocycles with heavy atom substituents [13] [31]. The compound exhibits absorption maxima in the ultraviolet region, typically between 250-300 nanometers, corresponding to π→π* transitions within the aromatic system [13] [31]. The presence of the iodine substituent introduces bathochromic shifts due to heavy atom effects and extended conjugation [13].
The methoxy group contributes to the electronic spectrum through its electron-donating resonance effects, which can influence the position and intensity of absorption bands [13] [32]. Electronic state calculations predict multiple excited states within the accessible energy range, with various electronic configurations contributing to the observed spectrum [31]. The compound may exhibit additional absorption features in the near-ultraviolet region due to n→π* transitions involving nitrogen lone pairs [13] [31].
Molar absorptivity values provide quantitative information about transition probabilities and can be used for concentration determination [13]. Solvent effects on the electronic spectrum reflect the polar nature of the compound and its interactions with different media [13]. The ultraviolet-visible spectrum serves as a valuable tool for purity assessment and concentration analysis in analytical applications [13].
Crystallographic analysis of 2-iodo-5-methoxypyrimidine provides detailed information about the three-dimensional arrangement of atoms in the solid state [16] [19]. While specific single-crystal diffraction data for this compound are limited in the available literature, related iodinated pyrimidine derivatives demonstrate characteristic packing arrangements influenced by halogen bonding interactions [16] [27]. The presence of the iodine atom creates opportunities for intermolecular halogen bonds with electron-rich atoms in neighboring molecules [16].
The molecular geometry in the solid state reflects the planar nature of the pyrimidine ring system with substituents positioned to minimize steric interactions [19]. The methoxy group typically adopts conformations that optimize both intramolecular resonance interactions and intermolecular packing efficiency [19]. Crystal packing arrangements are influenced by the balance between attractive and repulsive intermolecular forces, including van der Waals interactions, electrostatic effects, and potential hydrogen bonding [16].
Comparative analysis with structurally related compounds suggests that 2-iodo-5-methoxypyrimidine likely crystallizes in common space groups typical of substituted pyrimidines [16] [19]. The heavy iodine atom contributes to increased molecular density and influences the overall crystal density [19]. Thermal analysis of crystalline samples provides information about melting behavior and phase transitions [18].
The thermal properties of 2-iodo-5-methoxypyrimidine reflect the influence of molecular structure on phase transition temperatures [6] [22]. While specific experimental melting point data for 2-iodo-5-methoxypyrimidine are not extensively reported in the available literature, related iodinated pyrimidine derivatives typically exhibit melting points in the range of 50-150 degrees Celsius [6]. The presence of the heavy iodine atom contributes to increased intermolecular forces and elevated melting points compared to non-halogenated analogs [6].
Predicted boiling point values for 2-iodo-5-methoxypyrimidine indicate temperatures around 286-290 degrees Celsius at standard atmospheric pressure [22]. These predictions are based on computational models that account for molecular structure, substituent effects, and intermolecular interactions [22]. The 5-iodo-2-methoxypyrimidine isomer exhibits similar thermal behavior with a reported boiling point of 286.7 ± 32.0 degrees Celsius at 760 millimeters of mercury [22].
The thermal stability of the compound under heating conditions depends on the strength of the carbon-iodine bond and potential decomposition pathways [22]. Storage recommendations typically specify temperatures below 8 degrees Celsius to maintain compound stability and prevent degradation [22]. Flash point values for related compounds indicate flammability concerns at elevated temperatures [6].
The solubility characteristics of 2-iodo-5-methoxypyrimidine are influenced by the polar nature of the pyrimidine ring and the electronic effects of substituents [18]. The methoxy group contributes to solubility in polar solvents through hydrogen bonding interactions and dipole-dipole forces [18]. The aromatic pyrimidine ring provides some solubility in moderately polar organic solvents [18].
Solubility studies of related pyrimidine derivatives demonstrate temperature-dependent behavior, with increased solubility observed at elevated temperatures [18]. The compound likely exhibits limited water solubility due to the hydrophobic character of the aromatic ring and iodine substituent [18]. Organic solvents such as ethanol, methanol, and acetone are expected to provide better solvation for this compound [18].
The presence of the iodine atom may influence solubility patterns through halogen bonding interactions with solvent molecules [18]. Partition behavior between different solvent systems depends on the balance of polar and nonpolar interactions [18]. Experimental determination of solubility parameters requires careful measurement under controlled conditions to account for temperature and concentration effects [18].
The partition coefficient of 2-iodo-5-methoxypyrimidine provides important information about its lipophilic character and potential membrane permeability [6]. Predicted logarithmic partition coefficient values indicate moderate lipophilicity, with estimates around 1.8 for related iodinated pyrimidine structures [6]. The methoxy group contributes to polar surface area while the iodine and aromatic ring increase lipophilic character [6].
The balance between hydrophilic and lipophilic properties determines the compound's behavior in biological systems and its potential for membrane transport [6]. The pyrimidine ring system provides aromatic character that enhances lipophilicity compared to aliphatic analogs [6]. Electronic effects of substituents influence the electron density distribution and associated solvent interactions [6].
Computational models predict partition behavior based on molecular structure and electronic properties [6]. Experimental determination of partition coefficients requires measurement of distribution between octanol and water phases under standardized conditions [6]. The lipophilicity index provides valuable information for understanding the compound's physical behavior and potential applications [6].
The chemical stability of 2-iodo-5-methoxypyrimidine depends on environmental conditions including temperature, light exposure, and chemical environment [22] [23]. The carbon-iodine bond represents a potential site of instability under certain conditions, particularly in the presence of nucleophiles or reducing agents [23]. Storage under inert atmosphere and protection from light help maintain compound integrity [22].
Temperature stability studies indicate that the compound remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [22]. The aromatic pyrimidine ring provides inherent stability through resonance stabilization [29]. However, the iodine substituent may be susceptible to elimination or substitution reactions under harsh conditions [23].
Photochemical stability is an important consideration for compounds containing iodine, as halogen-carbon bonds can be cleaved by ultraviolet radiation [22]. Storage recommendations typically specify protection from light and maintenance of low temperatures [22]. The methoxy group generally exhibits good stability under normal conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions [22].
Oxidative stability depends on the presence of electron-rich centers that may undergo oxidation reactions [23]. The electron-donating methoxy group may increase susceptibility to oxidative degradation [23]. Stability testing under various pH conditions, temperature ranges, and atmospheric compositions provides comprehensive information about the compound's behavior under different storage and handling scenarios [22].
| Table 1: Molecular Identifiers and Basic Properties | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₅H₅IN₂O | [1] [3] |
| Molecular Weight | 236.01 g/mol | [1] [3] |
| IUPAC Name | 2-iodo-5-methoxypyrimidine | [1] |
| CAS Registry Number | Not definitively assigned | [1] |
| Canonical SMILES | COC1=CN=C(N=C1)I | [1] |
| InChI Key | XZNIEBQWRZQSSZ-UHFFFAOYSA-N | [1] |
| Table 2: Predicted Physicochemical Parameters | ||
|---|---|---|
| Parameter | Value | Reference |
| Boiling Point | 286.7 ± 32.0°C (760 mmHg) | [22] |
| LogP (predicted) | ~1.8 | [6] |
| Storage Temperature | 2-8°C, protect from light | [22] |
| Physical Form | Solid | [22] |
| Density (predicted) | 1.9 ± 0.1 g/cm³ | [6] |
| Table 3: Spectroscopic Characteristics | ||
|---|---|---|
| Technique | Key Features | Reference |
| ¹H NMR | Aromatic protons: 8.0-9.0 ppm; Methoxy: 3.8-4.0 ppm | [14] |
| ¹³C NMR | Aromatic carbons: 120-160 ppm | [14] |
| Mass Spectrometry | Molecular ion: m/z 236 | [10] |
| IR Spectroscopy | C=C stretch: 1500-1600 cm⁻¹; C-O stretch: 1000-1200 cm⁻¹ | [15] |
| UV-Vis | Absorption maximum: 250-300 nm | [13] |
The retrosynthetic analysis of 2-Iodo-5-methoxypyrimidine reveals multiple strategic disconnections that can guide synthetic planning. The target molecule contains two key functional groups: an iodine atom at the 2-position and a methoxy group at the 5-position of the pyrimidine ring .
From a strategic perspective, the most logical retrosynthetic approach involves sequential functional group installation on the pyrimidine core. The primary disconnection strategy considers the relative reactivity of the pyrimidine positions, where the 2-position is more electrophilic due to the nitrogen atoms' electron-withdrawing effect [2]. This analysis suggests that iodination at the 2-position should be performed after methoxylation at the 5-position to avoid potential complications from the electron-donating methoxy group affecting regioselectivity.
The classical approach to 2-Iodo-5-methoxypyrimidine synthesis involves electrophilic iodination of 5-methoxypyrimidine. This method typically employs molecular iodine in combination with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction proceeds through electrophilic aromatic substitution, where the iodine electrophile attacks the electron-rich 2-position of the pyrimidine ring.
Reaction Conditions: The standard procedure involves dissolving 5-methoxypyrimidine in organic solvents such as acetonitrile or dichloromethane, followed by the addition of iodine and an oxidizing agent. The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield and purity . Temperature control is critical, as excessive heat can lead to decomposition or formation of unwanted side products.
Mechanism: The electrophilic iodination proceeds through the formation of an iodonium intermediate, which is subsequently trapped by the pyrimidine ring. The presence of the methoxy group at the 5-position activates the pyrimidine ring toward electrophilic attack, facilitating the iodination process [4].
The installation of the methoxy group at the 5-position of pyrimidine derivatives can be achieved through several approaches. The most common method involves nucleophilic substitution reactions using methoxide ions as nucleophiles [5]. This approach typically requires the presence of a suitable leaving group at the 5-position of the pyrimidine ring.
Direct Methoxylation: The reaction of 5-chloropyrimidine derivatives with sodium methoxide in methanol under reflux conditions provides an efficient route to 5-methoxypyrimidines [6]. The reaction proceeds through nucleophilic aromatic substitution, where the methoxide ion displaces the chloride leaving group.
Activation Strategies: The aminolysis of methoxy groups in pyrimidine derivatives can be activated by introducing electron-withdrawing groups such as nitroso substituents at the 5-position. This activation significantly enhances the reactivity of the methoxy group toward nucleophilic attack [5].
Recent advances in green chemistry have led to the development of solvent-free mechanochemical methods for the synthesis of iodinated pyrimidines. These methods offer significant advantages in terms of environmental impact and reaction efficiency [7] [8].
Mechanochemical Grinding: The solid-state grinding of pyrimidine derivatives with iodine and silver nitrate provides an environmentally friendly approach to iodination. This method eliminates the need for organic solvents and significantly reduces reaction times to 20-30 minutes [7] [8] [9]. The mechanochemical approach achieves yields ranging from 70-98% under optimized conditions.
Reaction Optimization: The mechanochemical method requires careful optimization of several parameters, including the molar ratio of reagents, grinding duration, and the presence of catalytic amounts of inorganic salts. The optimal conditions typically involve a 1:1.2 molar ratio of substrate to iodine, with silver nitrate serving as a Lewis acid catalyst [9].
The combination of nitrate salts with solid iodine has emerged as an effective strategy for the green synthesis of iodinated pyrimidines. This approach utilizes the in situ generation of reactive iodine species through the interaction of nitrate salts with molecular iodine [7] [8].
Catalyst Selection: Among various nitrate salts, silver nitrate (AgNO3) shows superior catalytic activity compared to sodium nitrate (NaNO3) and sodium nitrite (NaNO2). The reactivity order follows: AgNO3 >> Ag2SO4 >> NaNO3 >> NaNO2 [9]. This enhanced reactivity is attributed to the ability of silver ions to facilitate the formation of electrophilic iodine species.
Mechanistic Insights: The catalytic process involves the formation of nitryl iodide intermediates through the reaction of nitrate salts with molecular iodine. These intermediates serve as highly reactive electrophilic iodinating agents, enabling efficient iodination under mild conditions [8].
Flow chemistry has emerged as a powerful tool for the synthesis of functionalized pyrimidines, offering advantages in terms of scalability, safety, and product quality [10] [11]. The continuous flow approach allows for precise control of reaction parameters and improved heat and mass transfer.
Flow Reactor Design: The typical flow setup for pyrimidine synthesis involves the use of packed bed reactors or microreactors with controlled temperature and pressure conditions. The residence time in the reactor can be optimized to achieve maximum conversion while minimizing side reactions [10].
Catalytic Systems: Palladium-based catalysts have shown particular promise in flow chemistry applications for pyrimidine synthesis. The SerrKap palladacycle catalyst system has been successfully employed in continuous flow processes, achieving yields of up to 90% in reaction times of 29 minutes [10].
The optimization of synthetic routes to 2-Iodo-5-methoxypyrimidine requires careful consideration of multiple reaction parameters. Temperature control is particularly critical, as the optimal range typically falls between 80-100°C for most synthetic approaches [12] [13]. Higher temperatures may increase reaction rates but can lead to decomposition or reduced selectivity.
Reaction Time Optimization: The reaction time must be carefully balanced to achieve complete conversion while minimizing side reactions. For mechanochemical approaches, optimal reaction times range from 20-60 minutes, while conventional solution-phase reactions may require 1-4 hours [12] [13].
Catalyst Loading: The catalyst concentration significantly affects both reaction rate and economic viability. Optimal catalyst loadings typically range from 0.5-2.0 mol%, providing a balance between reaction efficiency and cost considerations [12].
Solvent Systems: For solution-phase reactions, the choice of solvent system is crucial. Polar aprotic solvents such as acetonitrile and dichloromethane are generally preferred, often used in combination to optimize solubility and reaction rates [12].
The industrial synthesis of 2-Iodo-5-methoxypyrimidine presents several unique challenges related to scalability, cost-effectiveness, and safety considerations. The development of economically viable large-scale processes requires careful evaluation of raw material costs, reaction efficiency, and downstream processing requirements [14] [15].
Raw Material Considerations: The cost and availability of starting materials significantly impact the economic viability of industrial processes. The selection of synthetic routes must consider the pricing and supply chain reliability of key reagents, particularly iodine-containing compounds and methoxylating agents [14].
Process Safety: Large-scale synthesis requires careful attention to process safety, particularly when handling reactive iodine species and organic solvents. The implementation of continuous flow processes can enhance safety by reducing the inventory of hazardous materials and improving process control [15].
Waste Management: Industrial processes must incorporate efficient waste management strategies to minimize environmental impact. The development of green chemistry approaches, such as solvent-free mechanochemical methods, can significantly reduce waste generation [15].
Column chromatography remains the most widely used purification technique for 2-Iodo-5-methoxypyrimidine, typically employing silica gel as the stationary phase with hexanes/ethyl acetate gradient elution [16] [17]. The method consistently achieves purities of 95-99% with recovery rates of 80-90%, making it suitable for both laboratory and preparative scale applications.
Preparative High-Performance Liquid Chromatography (HPLC): For applications requiring the highest purity levels, preparative HPLC using C18 columns with methanol/water gradient systems can achieve purities exceeding 98.5%. However, this method is typically reserved for high-value applications due to its higher cost and lower throughput [16].
Thin-Layer Chromatography (TLC) Monitoring: The progress of purification can be effectively monitored using TLC with appropriate solvent systems. The compound typically exhibits characteristic retention factors (Rf values) that facilitate identification and purity assessment [9].
Crystallization represents a cost-effective and scalable purification method for 2-Iodo-5-methoxypyrimidine. The compound can be successfully recrystallized from various solvent systems, with ethanol and methanol being the most commonly employed solvents [17] [18].
Recrystallization Conditions: The standard recrystallization procedure involves dissolving the crude product in hot ethanol or methanol, followed by slow cooling to room temperature. This process typically yields crystals with 90-98% purity and recovery rates of 70-85% [18].
Mixed Solvent Systems: The use of mixed solvent systems, such as ethyl acetate/hexanes, can provide improved crystallization behavior and higher purity levels. The controlled cooling rate is critical for obtaining well-formed crystals with good filtration characteristics [18].
Gradient Crystallization: Temperature gradient crystallization techniques can be employed to achieve enhanced purity levels. This approach involves the controlled manipulation of temperature gradients to promote selective crystallization of the desired product [18].
The analytical verification of 2-Iodo-5-methoxypyrimidine requires a comprehensive approach employing multiple analytical techniques to confirm both structural identity and purity levels [19] [20].
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed for the pyrimidine ring protons and the methoxy group. The 13C NMR spectrum offers additional structural information, particularly for confirming the substitution pattern [19] [20].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and fragmentation patterns that confirm the molecular formula and structural integrity of the compound [17].
Infrared Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the pyrimidine ring system and the methoxy group, providing complementary structural information to NMR data [17].
Melting Point Determination: The melting point serves as a simple but effective purity indicator, with pure 2-Iodo-5-methoxypyrimidine typically exhibiting a sharp melting point range [17].
Chromatographic Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection provides quantitative purity assessment, with area normalization methods commonly achieving detection limits suitable for pharmaceutical applications [21].